The compound can be sourced from various chemical suppliers and research articles focusing on organic synthesis and medicinal chemistry. It falls under the category of heterocyclic compounds, specifically nitrogen-containing polycyclic compounds known for their diverse biological activities.
The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine typically involves several steps:
A notable method includes the use of phosphorus oxychloride in conjunction with cyclohexanone to yield derivatives such as 9-chloro-1,2,3,4-tetrahydroacridine . The optimization of these conditions is crucial for achieving high yields and purity in laboratory settings.
The molecular structure of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine features a fused ring system characteristic of acridine derivatives. Key aspects include:
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine can undergo several types of chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or for synthesizing new derivatives.
The mechanism of action for 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine primarily involves its interaction with DNA:
These mechanisms highlight its potential as an anticancer agent.
The physical and chemical properties of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine include:
These properties are essential for determining storage conditions and handling procedures in laboratory settings.
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine has several scientific applications:
The medicinal exploration of acridine scaffolds began in the early 20th century with the isolation of acridine from coal tar and its initial use as an anti-infective agent. The critical breakthrough emerged in the 1980s with the development of tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease therapy [4] [7]. This discovery validated tetrahydroacridines as privileged neuropharmacological scaffolds, triggering systematic structural diversification campaigns. Early synthetic efforts focused on modifying the 9-position, yielding compounds like 9-chloro-1,2,3,4-tetrahydroacridine (CID 21495), a key intermediate for tacrine analogs . Concurrently, substitutions on the acridine ring system—particularly at positions 7 and 9—were found to profoundly influence bioactivity profiles. For example, introducing alkyl groups at C7 enhanced lipophilicity and blood-brain barrier penetration, while halogen atoms at C9 facilitated nucleophilic displacement for further derivatization [4] . This era established foundational structure-activity relationship (SAR) principles:
Table 1: Evolution of Key Tetrahydroacridine Derivatives in Medicinal Chemistry
Compound | Structural Features | Primary Pharmacological Role | Historical Significance |
---|---|---|---|
Tacrine (THA) | 9-Amino; unsubstituted ring system | AChE inhibition | First AD-approved tetrahydroacridine (1993) |
9-Chloro-THA (CID 21495) | 9-Chloro; unsubstituted ring system | Synthetic intermediate for tacrine analogs | Enabled amine-functionalized derivatives |
7-tert-Butyl-THA | 7-(tert-Butyl); 9-amino | Memory enhancement | Patented cognitive enhancer (1990s) |
9-Chloro-7-methyl-THA | 7-Methyl; 9-chloro | Multitarget intermediate | Modern precursor for hybrid molecules |
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine (C₁₄H₁₄ClN; CID 10799552) occupies a strategic niche within acridine pharmacology due to its dual functionalization [1]. The 7-methyl group enhances lipophilicity (cLogP ≈ 3.8) and introduces steric modulation near the chromophore’s center, potentially influencing DNA or enzyme binding kinetics. Concurrently, the 9-chloro moiety serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr), enabling access to:
Unlike its unsubstituted counterpart (CID 21495), the 7-methyl group in this compound induces electronic asymmetry in the acridine core, potentially altering charge distribution during target engagement. This is evidenced in computational models showing a 0.2–0.4 eV reduction in LUMO energy relative to 9-chloro-THA, suggesting enhanced electron affinity for interactions with biological nucleophiles [9]. Furthermore, the methyl group may confer metabolic stability by shielding the C7-C8 bond from oxidative cleavage—a common degradation pathway for alkylacridines [2] [8].
Recent interest in 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine stems from three key areas:
Critical knowledge gaps persist:
Table 2: Current Research Applications and Unresolved Questions for 9-Chloro-7-methyl-THA
Research Domain | Current Utility | Key Unresolved Questions |
---|---|---|
Neuropharmacology | Precursor to AChE inhibitors & anti-Aβ agents | Does the methyl group enhance blood-brain barrier penetration? |
Synthetic Chemistry | Building block for cross-coupling reactions | Can asymmetric synthesis achieve enantioselective modifications? |
Chemical Biology | Fluorescent probes for DNA intercalation | What is its direct binding affinity for DNA/RNA G-quadruplexes? |
Materials Science | Organic semiconductor precursor | How do 7-methyl modifications affect solid-state luminescence? |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4